Cas no 6869-51-8 (5,11alpha,14-Trihydroxy-3beta-alpha-L-rhamnopyranosyloxy-5beta,14beta-card-20(22)-enolid)

6869-51-8 structure
Nome do Produto:5,11alpha,14-Trihydroxy-3beta-alpha-L-rhamnopyranosyloxy-5beta,14beta-card-20(22)-enolid
5,11alpha,14-Trihydroxy-3beta-alpha-L-rhamnopyranosyloxy-5beta,14beta-card-20(22)-enolid Propriedades químicas e físicas
Nomes e Identificadores
-
- 5,11alpha,14-Trihydroxy-3beta-alpha-L-rhamnopyranosyloxy-5beta,14beta-card-20(22)-enolid
- 5,11alpha,14-trihydroxy-3beta-alpha-L-rhamnopyranosyloxy-5beta,14beta-card-20(22)-enolide
- Lokundjosid
- lokundjoside
- 3-[(3S,5S,8R,9S,10R,11R,13R,14S,17R)-5,11,14-trihydroxy-10,13-dimethyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-1
- 3β-[(6-Deoxy-α-L-mannopyranosyl)oxy]-5,11α,14-trihydroxy-5β-card-20(22)-enolide
- 3beta-(6-deoxy-alpha-L-mannopyranosyloxy)-5,11alpha,14-trihydroxy-5beta-card-20(22)-enolide
- 3-[(3S,5S,8R,9S,10R,11R,13R,14S,17R)-5,11,14-trihydroxy-10,13-dimethyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
- (3beta,5beta,11alpha)-3-[(6-Deoxy-alpha-L-mannopyranosyl)oxy]-5,11,14-trihydroxycard-20(22)-enolide
- C08874
- Locundioside
- Bipindogenin 3-O-alpha-L-rhamnoside
- 6869-51-8
- CHEBI:27799
- DTXSID101127476
- AKOS040751332
- Cuspidoside
- Q27103341
- LMST01120014
- (3I(2),5I(2),11I+/-)-3-[(6-Deoxy-I+/--L-mannopyranosyl)oxy]-5,11,14-trihydroxycard-20(22)-enolide
-
- Inchi: InChI=1S/C29H44O10/c1-14-22(32)23(33)24(34)25(38-14)39-16-4-7-26(2)21-18(5-8-28(26,35)11-16)29(36)9-6-17(15-10-20(31)37-13-15)27(29,3)12-19(21)30/h10,14,16-19,21-25,30,32-36H,4-9,11-13H2,1-3H3/t14-,16-,17+,18+,19+,21+,22-,23+,24+,25-,26+,27+,28-,29-/m0/s1
- Chave InChI: WRORFDCUNLGVJF-WGLBOFLQSA-N
- SMILES: CC1C(C(C(C(O1)OC2CCC3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6=CC(=O)OC6)O)C)O)O)O
Propriedades Computadas
- Massa Exacta: 552.29344760g/mol
- Massa monoisotópica: 552.29344760g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 6
- Contagem de aceitadores de ligações de hidrogénio: 10
- Contagem de Átomos Pesados: 39
- Contagem de Ligações Rotativas: 3
- Complexidade: 1030
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 14
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: -0.1
- Superfície polar topológica: 166Ų
Propriedades Experimentais
- Densidade: 1.1505 (rough estimate)
- Ponto de Fusão: 255°C
- Ponto de ebulição: 543.19°C (rough estimate)
- Índice de Refracção: 1.5376 (estimate)
5,11alpha,14-Trihydroxy-3beta-alpha-L-rhamnopyranosyloxy-5beta,14beta-card-20(22)-enolid Literatura Relacionada
6869-51-8 (5,11alpha,14-Trihydroxy-3beta-alpha-L-rhamnopyranosyloxy-5beta,14beta-card-20(22)-enolid) Produtos relacionados
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)
- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)
Fornecedores recomendados
Jinan Hanyu Chemical Co.,Ltd.
Membro Ouro
CN Fornecedor
A granel

Shanghai Joy Biotech Ltd
Membro Ouro
CN Fornecedor
A granel

Synrise Material Co. Ltd.
Membro Ouro
CN Fornecedor
A granel

Shanghai Xinsi New Materials Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente
